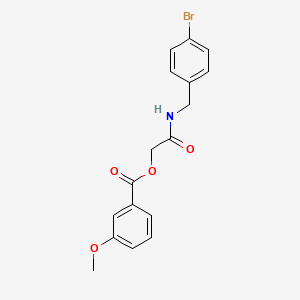

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

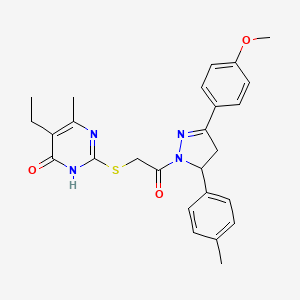

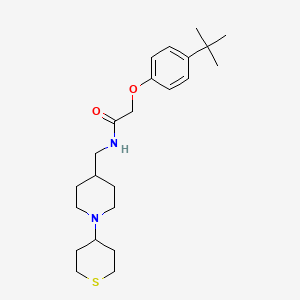

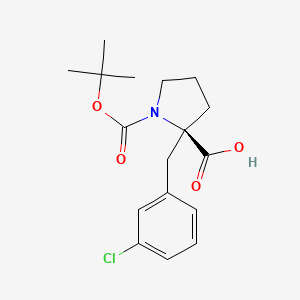

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of the molecular structure .Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the bromobenzyl group could undergo nucleophilic substitution reactions . The amide group could participate in hydrolysis or condensation reactions. The ester group could undergo hydrolysis, reduction, or transesterification reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to compounds without a halogen. The amide and ester groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Photosensitizers for Photodynamic Therapy

Research has focused on compounds with structures incorporating elements similar to "2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate" for their application as photosensitizers in photodynamic therapy (PDT). For example, studies have synthesized new zinc phthalocyanines substituted with novel derivative groups showing high singlet oxygen quantum yields. These compounds are characterized for their spectroscopic, photophysical, and photochemical properties in applications such as photodynamic therapy for cancer treatment, demonstrating significant potential due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis in Organic Synthesis

Another research avenue involves the synthesis and structure elucidation of novel compounds for their catalytic performance in the synthesis of organic compounds. For instance, a study on a novel mixed-ligand Cu(II) Schiff base complex investigated its catalytic activities in reactions leading to the formation of 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This highlights the potential use of similar compounds in facilitating various organic synthesis reactions, providing efficient pathways to synthesize complex organic molecules (Ebrahimipour et al., 2018).

Anticancer Activity

Compounds structurally related to "this compound" have been synthesized and evaluated for their anticancer activity. For example, derivatives have been screened against a panel of 60 cancer cell lines derived from nine cancer types, demonstrating their potential as therapeutic agents in treating various cancers (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Corrosion Inhibition

Studies have also explored the efficiency of similar compounds as corrosion inhibitors for metals in acidic media. These compounds show promise in protecting metals from corrosion, which is crucial in industrial applications, including the oil and gas industry and water treatment processes (Negm, Elkholy, Zahran, & Tawfik, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c1-22-15-4-2-3-13(9-15)17(21)23-11-16(20)19-10-12-5-7-14(18)8-6-12/h2-9H,10-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWMFPPMLFDOQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2695967.png)

![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2695969.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2695970.png)

![N-(4-CHLOROPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2695976.png)

![ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2695979.png)

![2-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2695982.png)

![[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-cyclopentylacetate](/img/structure/B2695985.png)

![{1-azabicyclo[3.3.1]nonan-5-yl}methanamine](/img/structure/B2695987.png)

![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2695989.png)